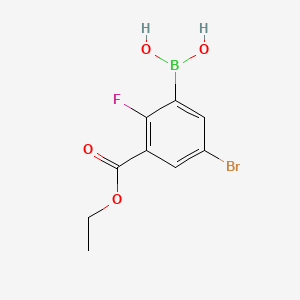
(5-Bromo-3-(ethoxycarbonyl)-2-fluorophenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Bromo-3-(ethoxycarbonyl)-2-fluorophenyl)boronic acid is a boronic acid derivative that has gained attention in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of a bromine atom, an ethoxycarbonyl group, and a fluorine atom attached to a phenyl ring, along with a boronic acid functional group. These structural features make it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-3-(ethoxycarbonyl)-2-fluorophenyl)boronic acid typically involves the following steps:
Ethoxycarbonylation: The ethoxycarbonyl group is introduced via esterification, often using ethyl chloroformate or ethyl bromoacetate in the presence of a base such as triethylamine.
Fluorination: The fluorine atom is introduced through nucleophilic aromatic substitution using a fluorinating agent like cesium fluoride (CsF) or potassium fluoride (KF).
Borylation: The boronic acid group is introduced using a palladium-catalyzed borylation reaction, such as the Miyaura borylation, which involves the reaction of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
(5-Bromo-3-(ethoxycarbonyl)-2-fluorophenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction with aryl or vinyl halides forms biaryl or styrene derivatives.
Chan-Lam Coupling: This copper-catalyzed coupling reaction with amines or alcohols forms C-N or C-O bonds.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide or sodium perborate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene or ethanol), and aryl or vinyl halide.
Chan-Lam Coupling: Copper catalyst, base (e.g., pyridine), solvent (e.g., dichloromethane), and amine or alcohol.
Oxidation: Hydrogen peroxide or sodium perborate in an aqueous or organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Chan-Lam Coupling: Aryl amines or aryl ethers.
Oxidation: Phenols.
Reduction: Alcohols.
科学的研究の応用
(5-Bromo-3-(ethoxycarbonyl)-2-fluorophenyl)boronic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a protease inhibitor and as a ligand for biological targets.
Medicine: Explored for its potential in drug discovery and development, particularly in the design of boron-containing drugs.
Industry: Utilized in the synthesis of advanced materials, including polymers and electronic materials.
作用機序
The mechanism of action of (5-Bromo-3-(ethoxycarbonyl)-2-fluorophenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the inhibition of enzymes such as proteases. The compound’s unique structure allows it to interact with specific molecular pathways, potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: Lacks the bromine, ethoxycarbonyl, and fluorine substituents, making it less versatile in certain applications.
3-Bromophenylboronic Acid:
2-Fluorophenylboronic Acid: Similar but lacks the bromine and ethoxycarbonyl groups, limiting its use in specific synthetic routes.
Uniqueness
(5-Bromo-3-(ethoxycarbonyl)-2-fluorophenyl)boronic acid is unique due to its combination of substituents, which confer distinct reactivity and versatility in various chemical reactions. This makes it a valuable compound in the synthesis of complex molecules and in scientific research applications.
特性
分子式 |
C9H9BBrFO4 |
|---|---|
分子量 |
290.88 g/mol |
IUPAC名 |
(5-bromo-3-ethoxycarbonyl-2-fluorophenyl)boronic acid |
InChI |
InChI=1S/C9H9BBrFO4/c1-2-16-9(13)6-3-5(11)4-7(8(6)12)10(14)15/h3-4,14-15H,2H2,1H3 |
InChIキー |
XRWRHILHTOSLJK-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC(=C1F)C(=O)OCC)Br)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


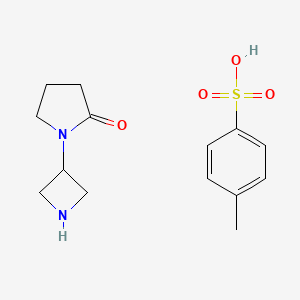
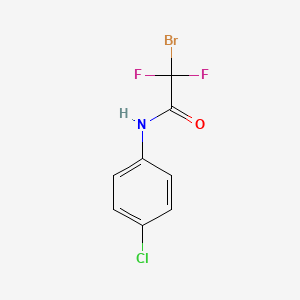
![trans-Tert-butyl-dimethyl-[4-[5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]cyclohexoxy]silane](/img/structure/B14021938.png)
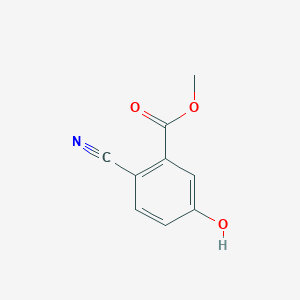
![S-[4-(fluorosulfonyl)-2-nitrophenyl] dimethylcarbamothioate](/img/structure/B14021954.png)
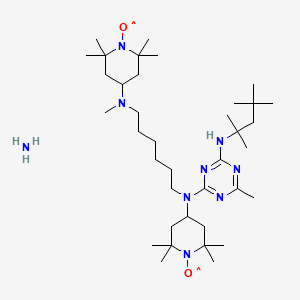

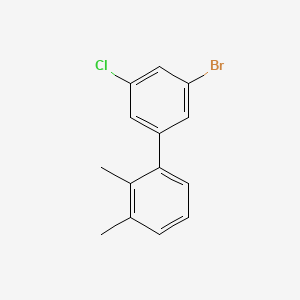
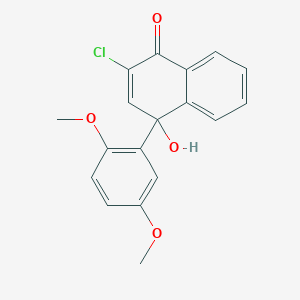



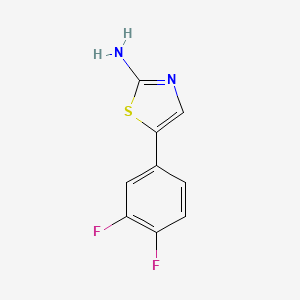
![Sodium;[6-(4-tert-butylphenyl)sulfonylimino-3-chlorocyclohexa-2,4-dien-1-ylidene]-(1-oxidopyridin-1-ium-4-yl)methanolate](/img/structure/B14022018.png)
